An In-depth Technical Guide to 1-(Prop-2-en-1-yl)piperidin-4-amine: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 1-(Prop-2-en-1-yl)piperidin-4-amine: Synthesis, Properties, and Applications in Drug Discovery
Introduction
The piperidine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a vast array of pharmaceuticals and natural alkaloids. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged structure in drug design. Within this class of compounds, 1-(Prop-2-en-1-yl)piperidin-4-amine, also known as N-allyl-4-aminopiperidine, emerges as a versatile building block. The presence of a primary amine at the 4-position and a reactive allyl group on the piperidine nitrogen provides two distinct points for chemical modification, opening avenues for the construction of diverse molecular libraries. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 1-(Prop-2-en-1-yl)piperidin-4-amine, with a focus on its utility for researchers, scientists, and drug development professionals.
Physicochemical Properties
While specific experimental data for 1-(prop-2-en-1-yl)piperidin-4-amine is not extensively reported in publicly available literature, we can infer its general properties based on its structure and data from closely related analogs. The molecule consists of a saturated piperidine ring, a primary aliphatic amine, and a terminal alkene. The presence of two basic nitrogen atoms will influence its pKa and solubility.
| Property | Predicted/Inferred Value | Notes |
| Molecular Formula | C₈H₁₆N₂ | |
| Molecular Weight | 140.23 g/mol | |
| Appearance | Likely a colorless to pale yellow liquid or low melting solid | Based on analogs like 4-aminopiperidine.[1] |
| pKa (most basic) | ~9-10 | Estimated based on the piperidine nitrogen. |
| pKa (less basic) | ~8-9 | Estimated based on the 4-amino group. |
| Solubility | Soluble in water and common organic solvents | The presence of two amine functionalities suggests good polarity. |
| Boiling Point | Not available | |
| Melting Point | Not available |
Note: The values in this table are estimations based on the chemical structure and data for similar compounds and should be confirmed by experimental analysis.
Synthesis and Characterization
The synthesis of 1-(prop-2-en-1-yl)piperidin-4-amine can be approached through several established synthetic strategies for N-alkylation of piperidines. A common and efficient method involves the direct N-allylation of a protected 4-aminopiperidine derivative, followed by deprotection.
Synthetic Workflow
A logical and widely applicable synthetic route is outlined below. This two-step process ensures selectivity and high yields.
Caption: Synthetic workflow for 1-(Prop-2-en-1-yl)piperidin-4-amine.
Experimental Protocol: N-Allylation of 4-Amino-1-Boc-piperidine
This protocol is a representative procedure based on general methods for the N-alkylation of secondary amines.[2]
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Reaction Setup: To a solution of 4-amino-1-Boc-piperidine (1.0 equivalent) in a suitable solvent such as acetonitrile (ACN) or dimethylformamide (DMF), add a base, for instance, potassium carbonate (K₂CO₃, 2.0-3.0 equivalents).
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Addition of Allyl Bromide: To the stirred suspension, add allyl bromide (1.1-1.2 equivalents) dropwise at room temperature.
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Reaction Monitoring: The reaction mixture is stirred at room temperature or gently heated (e.g., to 50-60 °C) to drive the reaction to completion. Progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Workup: Upon completion, the reaction mixture is filtered to remove the inorganic base. The filtrate is concentrated under reduced pressure. The residue is then taken up in an organic solvent like ethyl acetate and washed with water and brine.
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Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product, 1-allyl-4-Boc-aminopiperidine, can be purified by column chromatography on silica gel.
Experimental Protocol: Boc Deprotection
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Reaction Setup: The purified 1-allyl-4-Boc-aminopiperidine is dissolved in a suitable solvent such as dichloromethane (DCM) or dioxane.
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Acid Treatment: A strong acid, for example, trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane, is added to the solution at 0 °C.
-
Reaction: The mixture is stirred at room temperature for a few hours until the deprotection is complete, as indicated by TLC or LC-MS.
-
Workup: The solvent and excess acid are removed under reduced pressure. The residue is then dissolved in water and basified with a suitable base (e.g., NaOH or NaHCO₃) to a pH of >10. The aqueous layer is extracted multiple times with an organic solvent (e.g., DCM or ethyl acetate).
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Purification: The combined organic extracts are dried, filtered, and concentrated to yield the final product, 1-(prop-2-en-1-yl)piperidin-4-amine.
Characterization
The structural confirmation of 1-(prop-2-en-1-yl)piperidin-4-amine would rely on a combination of standard spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Expected signals would include those for the allyl group protons (a multiplet for the vinyl CH, and two doublets for the terminal CH₂), the piperidine ring protons (complex multiplets), and the primary amine protons (a broad singlet).
-
¹³C NMR: Characteristic peaks for the sp² carbons of the alkene, the sp³ carbons of the piperidine ring, and the allylic CH₂ group are anticipated.
-
-
Infrared (IR) Spectroscopy: Key absorption bands would be expected for the N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching of the alkyl and alkene groups (around 2800-3100 cm⁻¹), and the C=C stretching of the allyl group (around 1640 cm⁻¹).[3]
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Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound.
Reactivity and Synthetic Utility
The chemical reactivity of 1-(prop-2-en-1-yl)piperidin-4-amine is dictated by its three key functional groups: the tertiary amine of the piperidine ring, the primary amine at the 4-position, and the terminal alkene of the allyl group. This trifunctional nature makes it a highly valuable and versatile synthetic intermediate.
Caption: Key reactive sites and potential transformations of 1-(Prop-2-en-1-yl)piperidin-4-amine.
The primary amine is a potent nucleophile and can readily undergo a variety of transformations, including acylation to form amides, reaction with sulfonyl chlorides to yield sulfonamides, reductive amination with aldehydes and ketones, and reaction with isocyanates or isothiocyanates to form ureas and thioureas, respectively. The allyl group is susceptible to a wide range of reactions characteristic of alkenes, such as olefin metathesis, Heck coupling, epoxidation, and hydroboration-oxidation. The tertiary piperidine nitrogen, while less nucleophilic than the primary amine, can undergo quaternization with alkyl halides.
Applications in Medicinal Chemistry and Drug Discovery
The 4-aminopiperidine scaffold is a well-established pharmacophore found in numerous biologically active compounds.[4][5] The introduction of an N-allyl group provides an additional vector for diversification, making 1-(prop-2-en-1-yl)piperidin-4-amine a valuable starting material for the synthesis of novel therapeutic agents.
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Scaffold for Library Synthesis: Its trifunctional nature allows for the rapid generation of diverse chemical libraries for high-throughput screening. By systematically modifying the 4-amino and N-allyl positions, chemists can explore a vast chemical space to identify hits for various biological targets.[5]
-
Antiviral Agents: Derivatives of 4-aminopiperidine have shown promise as antiviral agents. For instance, this scaffold has been utilized in the development of inhibitors of Hepatitis C Virus (HCV) assembly.[2] The N-allyl group could be further functionalized to enhance interactions with viral proteins or host factors.
-
Antifungal Agents: The 4-aminopiperidine core has been identified as a lead structure for the development of novel antifungal agents that target ergosterol biosynthesis.[6]
-
Ion Channel Modulators: Substituted 4-aminopiperidines have been investigated as modulators of ion channels, such as N-type calcium channels, which are implicated in pain pathways.[4]
-
Kinase Inhibitors: The piperidine ring can serve as a scaffold to orient functional groups that interact with the active site of kinases, which are important targets in oncology and inflammatory diseases.
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Central Nervous System (CNS) Agents: The 4-aminopiperidine motif is present in molecules targeting CNS receptors and transporters.
Safety and Handling
Conclusion
1-(Prop-2-en-1-yl)piperidin-4-amine is a valuable and versatile chemical entity with significant potential in drug discovery and development. Its straightforward synthesis and the presence of multiple reactive sites make it an attractive starting material for the creation of diverse molecular libraries. The proven biological relevance of the 4-aminopiperidine scaffold across a range of therapeutic areas further underscores the importance of this compound as a key building block for the next generation of therapeutics. Further detailed characterization of its physicochemical and pharmacological properties is warranted to fully exploit its potential.
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